2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione
Overview
Description
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione: is a chemical compound with the molecular formula C9H3F2NO4 . This compound is known for its unique structure, which includes a dioxolo-indole core with two fluorine atoms.
Mechanism of Action
Mode of Action
It’s known that the compound has a high quantum yield and an ability to absorb small molecules with sharp peaks in the ultraviolet region . This suggests that it may interact with its targets through a mechanism involving fluorescence or energy transfer.
Biochemical Pathways
As a fluorescent dye, it may be involved in pathways related to cellular imaging or other fluorescence-based applications .
Result of Action
Given its properties as a fluorescent dye, it may be used to visualize certain cellular structures or processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione. For instance, the compound’s fluorescence properties might be affected by the pH, temperature, and presence of other molecules in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione typically involves the reaction of appropriate indole derivatives with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce hydroxy or amino derivatives .
Scientific Research Applications
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one: Similar structure but different functional groups.
2,2,4,5-Tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy}acetic acid: Contains multiple fluorine atoms and a dioxolan ring.
Uniqueness
2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione is unique due to its specific arrangement of fluorine atoms and the dioxolo-indole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indole-6,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F2NO4/c10-9(11)15-5-1-3-4(2-6(5)16-9)12-8(14)7(3)13/h1-2H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGHVVQNSVOZMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1OC(O3)(F)F)NC(=O)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592494 | |
Record name | 2,2-Difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016683-99-0 | |
Record name | 2,2-Difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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